molecular formula C19H19Cl2F3N4O3 B2907104 N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide CAS No. 2059513-01-6

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide

Cat. No.: B2907104
CAS No.: 2059513-01-6
M. Wt: 479.28
InChI Key: ZDZFXBVLVKLMDC-UHFFFAOYSA-N
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Description

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, a carbamoyl group, and a tert-butoxyformamide moiety

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of trifluoromethylpyridines (TFMP), which have been used in various agrochemical and pharmaceutical applications . .

Mode of Action

Tfmp derivatives are known for their unique physicochemical properties, attributed to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to changes in the target’s function or structure.

Biochemical Pathways

TFMP derivatives have been used in the protection of crops from pests , suggesting that they may affect pathways related to pest metabolism or growth

Result of Action

Given the use of TFMP derivatives in agrochemical applications , it can be hypothesized that this compound may have effects on pest growth or metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide typically involves multiple steps, starting with the preparation of the pyridine ring system. The introduction of the chloro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. The subsequent steps involve the formation of the carbamoyl group and the tert-butoxyformamide moiety through nucleophilic substitution and condensation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with chloro and trifluoromethyl substitutions, such as:

  • 3-chloro-5-(trifluoromethyl)pyridine
  • 4-chlorophenylcarbamoyl derivatives
  • tert-butoxyformamide derivatives

Uniqueness

N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}[(4-chlorophenyl)carbamoyl]amino)(tert-butoxy)formamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(4-chlorophenyl)carbamoyl-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2F3N4O3/c1-18(2,3)31-17(30)27-28(16(29)26-13-6-4-12(20)5-7-13)10-15-14(21)8-11(9-25-15)19(22,23)24/h4-9H,10H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZFXBVLVKLMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(CC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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